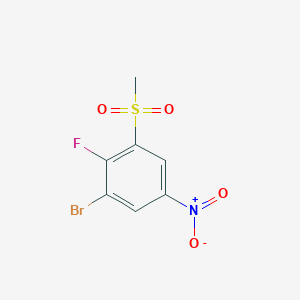

![molecular formula C7H16Cl2N2O2 B1380064 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride CAS No. 1082735-89-4](/img/structure/B1380064.png)

2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

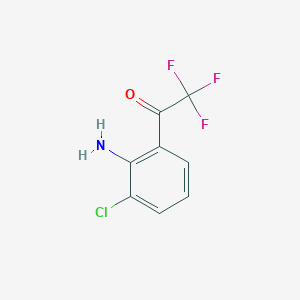

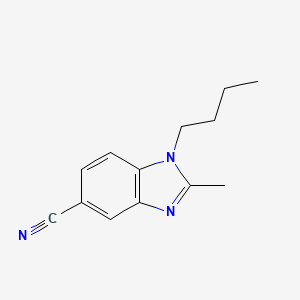

“2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1082735-89-4 . It has a molecular weight of 231.12 .

Molecular Structure Analysis

The IUPAC name for this compound is piperidin-4-ylglycine dihydrochloride . The InChI code is 1S/C7H14N2O2.2ClH/c10-7(11)5-9-6-1-3-8-4-2-6;;/h6,8-9H,1-5H2,(H,10,11);2*1H . This indicates that the compound consists of a piperidine ring attached to an acetic acid group, and it is in its dihydrochloride form.Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.12 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Microbial Studies

One of the primary applications of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride and its derivatives is in the synthesis of new chemical entities with potential antibacterial and antifungal activities. For example, Patel and Agravat (2007) described the synthesis of new pyridine derivatives, showcasing the compound's utility in generating molecules with significant antimicrobial properties. These derivatives were prepared through a series of chemical reactions involving condensation and electrophilic substitution, demonstrating the compound's versatility as a building block in organic synthesis (Patel & Agravat, 2007).

Crystal Structure Analysis

The compound has also been explored in crystallography to understand the structural properties of related molecules. Park et al. (2016) investigated the crystal structure of a pyridine herbicide, which shares a common structural motif with 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride. Their work provides insight into the molecular interactions and hydrogen bonding patterns that contribute to the stability and biological activity of such compounds (Park, Choi, Kwon, & Kim, 2016).

Anticancer Research

In the context of anticancer research, derivatives of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride have been evaluated for their potential to inhibit key enzymes involved in cancer cell proliferation. The synthesis of Aurora kinase inhibitors, as reported by ロバート ヘンリー,ジェームズ (2006), exemplifies the application of this compound in developing therapeutics aimed at cancer treatment. Their work underscores the significance of structural modification and functionalization in achieving desired biological activities (ロバート ヘンリー,ジェームズ, 2006).

Vasodilation Activity

Research into the vasodilatory effects of 2-[(Piperidin-4-yl)amino]acetic acid dihydrochloride derivatives has shown promising results. Girgis et al. (2008) synthesized new 3-pyridinecarboxylates with potential vasodilation properties, indicating the compound's applicability in cardiovascular research. Their study highlights the importance of structural diversity in discovering new agents that can modulate vascular tone and blood pressure (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

Radiolabeling and PET Studies

Furthermore, the compound has been utilized in the development of radiolabeled ligands for positron emission tomography (PET) studies, as demonstrated by Carpinelli et al. (2006). Their work involved the improved synthesis of a precursor for [11C]MP4A, a ligand used in PET studies to investigate the acetylcholine neurotransmission system. This application underscores the compound's value in neuroscientific research and its role in advancing our understanding of neurotransmitter dynamics (Carpinelli, Magni, Cattaneo, Matarrese, Turolla, Todde, Bosso, Galli Kienle, & Fazio, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that piperidine derivatives can interact with various biological targets, including receptors and enzymes .

Mode of Action

It is likely that the compound interacts with its targets through the piperidin-4-yl and aminoacetic acid moieties, leading to changes in the activity of the target proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Propriétés

IUPAC Name |

2-(piperidin-4-ylamino)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c10-7(11)5-9-6-1-3-8-4-2-6;;/h6,8-9H,1-5H2,(H,10,11);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDHUKNWXSRLGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

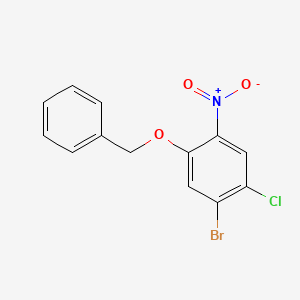

![3-[(5-Bromopyridin-2-yl)oxy]benzaldehyde](/img/structure/B1379991.png)

![Bis[3-(trifluoromethyl)phenyl] sulfate](/img/structure/B1379994.png)